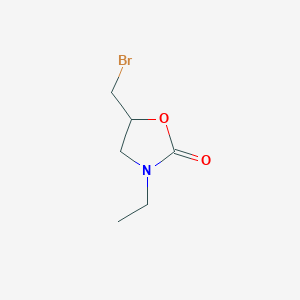

5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-3-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c1-2-8-4-5(3-7)10-6(8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSFAKOTEDNVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175725-26-5 | |

| Record name | 5-(bromomethyl)-3-ethyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1,3-oxazolidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.

Oxidation: Products include oxazolidinones with hydroxyl or carbonyl groups.

Reduction: The major product is 3-ethyl-1,3-oxazolidin-2-one.

Scientific Research Applications

Example Synthesis Conditions

| Entry | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Potassium tert-butoxide | Acetonitrile | Reflux | Low |

| 2 | 4-Dimethylaminopyridine | DMSO | Ambient | 40-62 |

Biological Activities

5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like Linezolid.

Antimicrobial Efficacy

Recent studies have demonstrated that this compound can effectively inhibit various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X µg/mL |

| Pseudomonas aeruginosa | Y µg/mL |

| Acinetobacter baumannii | Z µg/mL |

Note: Specific MIC values will vary based on experimental conditions and require further investigation.

Applications in Medicinal Chemistry

This compound is being explored for its potential as a lead compound in developing new antibiotics. Its structural features allow for modifications that can enhance potency and broaden the spectrum of activity against resistant bacterial strains.

Case Studies

- Antibiotic Development : A study investigated the structural modifications of oxazolidinones, including this compound. The results indicated that certain modifications could significantly improve antibacterial activity against resistant strains.

- Pharmacokinetics : Research on the pharmacokinetic profiles of oxazolidinones has shown that compounds with similar structures exhibit favorable absorption and distribution characteristics in vivo.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physicochemical properties, and biological activity of 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one are influenced by substituents on the oxazolidinone ring. Below is a comparative analysis with structurally related compounds:

Substituent Effects on Physicochemical Properties

Notes:

- Reactivity : The ethyl group in the target compound balances steric effects and electronic properties, enabling moderate reactivity compared to bulkier (e.g., cyclohexyl) or electron-withdrawing (e.g., fluorophenyl) substituents .

- Lipophilicity : Aryl-substituted analogs (e.g., 4-fluorophenyl) exhibit higher lipophilicity (XLogP3 = 2.4), enhancing membrane permeability in biological systems .

Biological Activity

5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen. Its structural formula is represented as follows:

This structure is significant because it influences the compound's interaction with biological targets.

Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex in protein synthesis. This mechanism is crucial for their effectiveness against Gram-positive bacteria and has implications for developing derivatives with broader-spectrum activity against Gram-negative bacteria .

Antimicrobial Efficacy

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

| Acinetobacter baumannii | 64 |

These results suggest that while the compound is more effective against Gram-positive bacteria, it also retains some activity against specific Gram-negative strains .

Case Studies

- Clinical Isolates : A study evaluating clinical isolates of Staphylococcus aureus found that derivatives of oxazolidinones, including this compound, showed enhanced activity against methicillin-resistant strains (MRSA). The study reported an IC50 value significantly lower than that of linezolid, indicating improved efficacy .

- Combination Therapy : In another investigation, this compound was tested in combination with other antibiotics to assess synergistic effects. The combination with rifampicin resulted in a reduced MIC for resistant strains, suggesting potential for use in combination therapy protocols to combat antibiotic resistance .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics and a half-life conducive to once-daily dosing regimens. Further research is required to elucidate its bioavailability and metabolic pathways.

Q & A

Q. What are the established synthetic routes for 5-(Bromomethyl)-3-ethyl-1,3-oxazolidin-2-one, and what experimental parameters influence yield?

Methodological Answer: The compound can be synthesized via enzymatic pathways using immobilized lipases, such as Candida antarctica lipase B (Novozyme 435), which catalyzes the reaction between 2-aminoalcohols and dimethyl carbonate. This process involves a two-step mechanism: (1) formation of methyl ethyl (2-hydroxyethyl) carbamate intermediate and (2) cyclization to yield the oxazolidinone core. Key parameters include catalyst loading (10–15% w/w), solvent polarity (e.g., toluene enhances enzyme stability), and temperature optimization (50–70°C). Agitation speed (≥200 rpm) is critical to minimize mass transfer limitations .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: X-ray crystallography (e.g., SHELX programs) is the gold standard for unambiguous structural confirmation. For routine characterization, use H/C NMR to verify the bromomethyl (–CHBr) and ethyl (–CHCH) substituents. IR spectroscopy can confirm the carbonyl (C=O) stretch (~1750 cm) and oxazolidinone ring vibrations. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group acts as a versatile electrophile, facilitating SN reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent oxazolidinone ring and ethyl substituent can slow reactivity, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Kinetic studies using H NMR or HPLC can monitor substitution progress and optimize reaction conditions .

Q. How can computational modeling guide the design of derivatives for target-specific applications?

Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to rationalize regioselectivity in reactions. Pharmacophore models, inspired by D5D inhibitor studies (e.g., 3,5-diphenyl oxazolidinones), identify key interactions (hydrogen bonding, hydrophobic pockets) for drug design. Molecular docking with enzymes (e.g., cytochrome P450) assesses metabolic stability .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Variability often arises from impurities in starting materials (e.g., 2-aminoalcohols) or incomplete intermediate cyclization. Systematic optimization includes:

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer: The bromomethyl group is moisture-sensitive, requiring anhydrous storage (argon atmosphere, molecular sieves). Accelerated stability studies (40°C/75% RH) over 14 days, monitored by TLC or NMR, reveal decomposition pathways (e.g., hydrolysis to hydroxymethyl derivatives). For long-term storage, –20°C in amber vials is recommended .

Application-Oriented Questions

Q. What role does this compound play in asymmetric synthesis or chiral auxiliary design?

Methodological Answer: The oxazolidinone core serves as a chiral template for enantioselective synthesis. For example, fluorinated derivatives (e.g., 4-benzyl-5-tridecafluorooctyl oxazolidinone) enable fluorine-directed crystallography for absolute configuration determination. The ethyl group enhances steric control in stereoselective alkylations .

Q. Can this compound be integrated into polymer or nanomaterial synthesis?

Methodological Answer: The bromomethyl group enables post-polymerization modifications (e.g., click chemistry with azides). In materials science, it acts as a crosslinker in stimuli-responsive hydrogels or as a monomer for conductive polymers. FT-IR and GPC track functionalization efficiency and molecular weight distribution .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact (risk of alkylation) and inhalation (respiratory irritant). In case of exposure, rinse with water (15 min) and seek medical attention. Store separately from bases or nucleophiles to prevent unintended reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.